molecular formula C9H18N2O2 B586852 N-Boc-piperazine-13C4 CAS No. 1391054-31-1

N-Boc-piperazine-13C4

Cat. No.: B586852
CAS No.: 1391054-31-1
M. Wt: 190.224
InChI Key: CWXPZXBSDSIRCS-SQLBHGNYSA-N
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Description

N-Boc-piperazine-13C4 is a labeled derivative of N-Boc-piperazine, where the carbon atoms are isotopically labeled with carbon-13. This compound is primarily used in research applications, particularly in the field of proteomics and metabolic studies. The molecular formula of this compound is C9H18N2O2, and it has a molecular weight of 190.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Boc-piperazine-13C4 typically involves the reaction of anhydrous piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc protecting group. The isotopic labeling with carbon-13 can be achieved by using carbon-13 labeled reagents in the synthesis .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but is optimized for large-scale production. This involves the use of high-purity starting materials and reagents, as well as controlled reaction conditions to ensure high yield and purity of the final product. The process may also include steps for purification, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Boc-piperazine-13C4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Boc-piperazine-13C4 is widely used in scientific research due to its versatility and stability. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Boc-piperazine-13C4 is primarily related to its role as a precursor or intermediate in chemical reactions. It does not have a direct biological effect but facilitates the synthesis of bioactive molecules. The Boc protecting group stabilizes the piperazine ring, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with various molecular targets, depending on the final compound synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-piperazine-13C4 is unique due to its specific isotopic labeling, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies. This labeling allows for precise tracking and analysis of metabolic pathways and protein interactions, providing insights that are not possible with non-labeled compounds .

Properties

CAS No.

1391054-31-1

Molecular Formula

C9H18N2O2

Molecular Weight

190.224

IUPAC Name

tert-butyl piperazine-1-carboxylate

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4+1,5+1,6+1,7+1

InChI Key

CWXPZXBSDSIRCS-SQLBHGNYSA-N

SMILES

CC(C)(C)OC(=O)N1CCNCC1

Synonyms

1-(tert-Butoxycarbonyl)piperazine-13C4;  1-(Piperazine-13C4)carboxylic Acid 1,1-Dimethylethyl Ester;  tert-Butyl 1-(Piperazine-13C4)carboxylate;  1-[(1,1-Dimethylethoxy)carbonyl]piperazine-13C4;  1-(Piperazine-13C4)carboxylic Acid tert-Butyl Ester; 

Origin of Product

United States

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